
1H-Benzimidazole-4-carboxamide
Übersicht
Beschreibung
1H-Benzimidazole-4-carboxamide is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
A series of 2-phenyl-benzimidazole-4-carboxamide derivatives have been designed, synthesized, and evaluated . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-4-carboxamide is determined by NMR, IR, and HRMS techniques . The structure of these compounds shows an identical system of hydrogen bonds .Chemical Reactions Analysis
The chemical reactions of 1H-Benzimidazole-4-carboxamide involve condensation of 2,3-diaminobenzamide and a variety of aldehydes .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
1H-Benzimidazole-4-carboxamide has been used in the synthesis of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors , which have been successfully applied in the clinical treatment of various cancers . A series of 2-phenyl-benzimidazole-4-carboxamide derivatives have been designed, synthesized, and evaluated for PARP-1 inhibitory activity and proliferation inhibitory against BRCA-1 mutant MDA-MB-436 cell line in vitro .
Antiviral Properties
Benzimidazole derivatives, including 1H-Benzimidazole-4-carboxamide, have shown potent antiviral properties . These compounds have been synthesized and tested for their antiviral activities, indicating the prospect of new drugs .
Antimicrobial Activity
Benzimidazole, a core structure in 1H-Benzimidazole-4-carboxamide, has been reported to have antimicrobial properties . This makes it a promising pharmacophore in the development of new antimicrobial agents .
Antihypertensive Activity
Benzimidazole derivatives have also been studied for their antihypertensive activity . This suggests that 1H-Benzimidazole-4-carboxamide could potentially be used in the treatment of hypertension .
Antiparasitic Activity
The benzimidazole moiety has been found to greatly benefit in the treatment of parasitic diseases . The discovery of thiabendazole, a benzimidazole derivative, spurred chemists around the world to design, synthesize and screen thousands of the benzimidazoles for anthelmintic activity .
Anti-inflammatory Activity
Benzimidazole derivatives have been reported to have anti-inflammatory activities . This suggests that 1H-Benzimidazole-4-carboxamide could potentially be used in the treatment of inflammatory conditions .
Wirkmechanismus
Target of Action
The primary target of 1H-Benzimidazole-4-carboxamide is Poly [ADP-ribose] polymerase 1 (PARP-1) . PARP-1 is a protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
1H-Benzimidazole-4-carboxamide interacts with its target, PARP-1, by inhibiting its activity . This interaction results in the prevention of PARP-1 from repairing DNA damage in cancer cells, leading to cell death .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway. When PARP-1 is inhibited, DNA damage accumulates in the cell, leading to cell death . This is particularly effective in cancer cells, which often have defects in other DNA repair pathways, making them more reliant on PARP-1 for survival .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and exhibit good bioavailability .
Result of Action
The inhibition of PARP-1 by 1H-Benzimidazole-4-carboxamide leads to the accumulation of DNA damage in cells. This is particularly detrimental to cancer cells, leading to their death . Some benzimidazole derivatives have shown potent in vitro antimicrobial activity , and others have shown strong anti-proliferative activity against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of 1H-Benzimidazole-4-carboxamide can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s bioavailability . .
Safety and Hazards
Zukünftige Richtungen
Benzimidazole derivatives have vast therapeutic potential in cancer research. Medicinal chemists have gained a lot of attraction to explore it more and develop novel, highly effective, and target-specific benzimidazole-based potential anticancer drugs . The compounds could be potential candidates for effective PARP-1 inhibitors and valuable for further optimization .
Eigenschaften
IUPAC Name |
1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-2-1-3-6-7(5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDMKDXGNVJWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435953 | |
| Record name | 1H-BENZIMIDAZOLE-4-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-4-carboxamide | |
CAS RN |
188106-81-2 | |
| Record name | 1H-BENZIMIDAZOLE-4-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



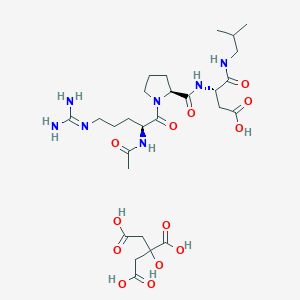
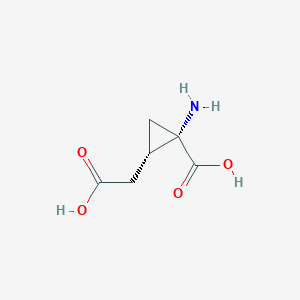
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)

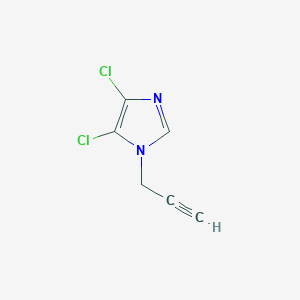
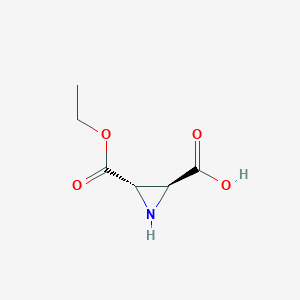
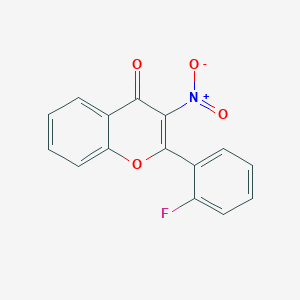
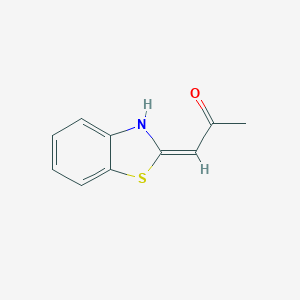
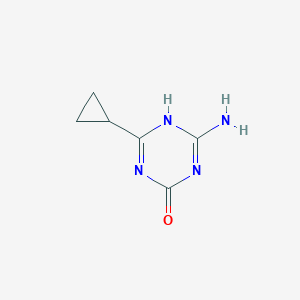
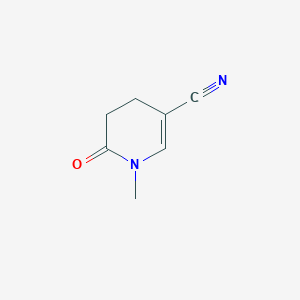



![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)